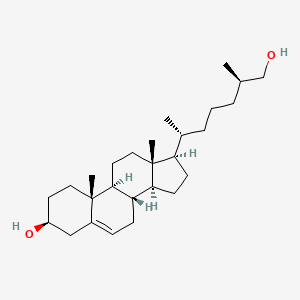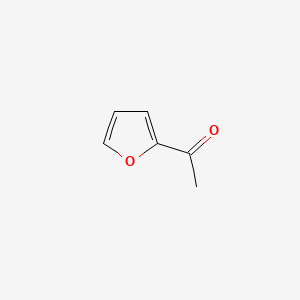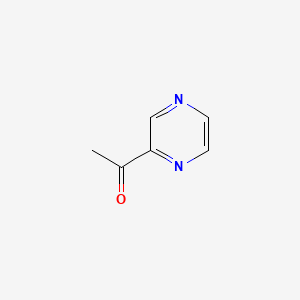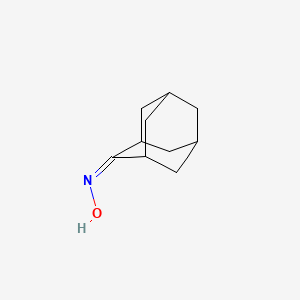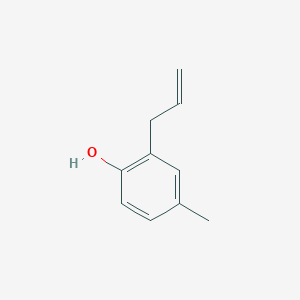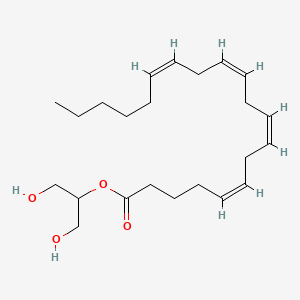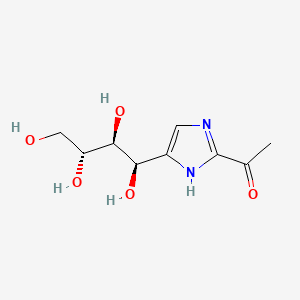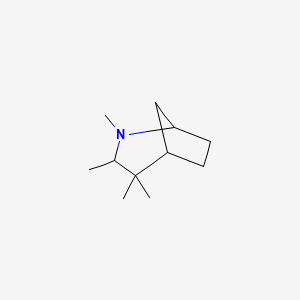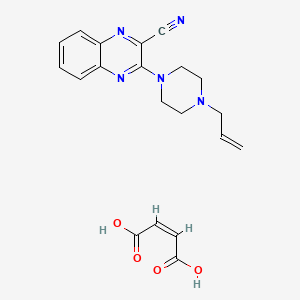
3-(4-Allylpiperazin-1-YL)-2-quinoxalinecarbonitrile maleate
Overview
Description
The compound “3-(4-Allylpiperazin-1-YL)-2-quinoxalinecarbonitrile maleate” appears to contain several functional groups, including an allyl group, a piperazine ring, a quinoxaline ring, and a nitrile group. These groups could potentially confer a variety of chemical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperazine ring and a quinoxaline ring suggests that the compound may have a complex, multi-ring structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the allyl group might participate in reactions with electrophiles, and the nitrile group could undergo hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- Field: Medicine, specifically Oncology .
- Application: Mercapto-substituted 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer .
- Method: These compounds are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
- Results: They have been found to have chemopreventive and chemotherapeutic effects on cancer .
- Field: Medicine, specifically Virology .
- Application: 1,2,4-triazoles might be suitable as antiviral and anti-infective drugs .
- Method: These compounds are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
- Results: They have been found to have antiviral and anti-infective properties .
- Field: Medicine, specifically Oncology .
- Application: Novel 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .
- Method: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
- Results: Some of these compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Chemopreventive and Chemotherapeutic Effects on Cancer
Antiviral and Anti-Infective Drugs
Promising Anticancer Agents
- Field: Medicine, specifically Virology .
- Application: 1,2,4-Triazolethiones have been found to have antiviral properties .
- Method: These compounds are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
- Results: They might be suitable as antiviral drugs .
- Field: Medicine, specifically Infectious Diseases .
- Application: 1,2,4-Triazolethiones have been found to have anti-infective properties .
- Method: These compounds are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
- Results: They might be suitable as anti-infective drugs .
- Field: Medicine, specifically Microbiology .
- Application: 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine has demonstrated excellent activity against all tested Gram-positive and Gram-negative pathogens .
- Method: These compounds are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
- Results: They have shown excellent activity against all tested Gram-positive and Gram-negative pathogens with MIC values ranging from 4 to 16 µg/mL .
Antiviral Drugs
Anti-Infective Drugs
Antibacterial Agents
- Field: Medicine, specifically Virology .
- Application: Taribavirin is a triazole based clinically used as antiviral drugs . It is an active agent against a number of DNA and RNA viruses .
- Method: These compounds are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
- Results: It is indicated for severe respiratory syncytial virus (RSV) infection, hepatitis C infection, and other viral infections like the West Nile virus and dengue fever .
- Field: Medicine, specifically Virology .
- Application: Compounds IIIa – d have been proved as treatment for HIV-1 .
- Method: These compounds are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
- Results: The viral enzymes, reverse transcriptase (RT), integrase (IN), and protease (PR) are all good drug targets .
- Field: Medicine, specifically Oncology .
- Application: 1,2,4-triazole derivatives were designed based on the chemical structures of Letrozole, Anastrozole and 4-triazolylflavans which act as aromatase inhibitors .
- Method: These compounds are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
- Results: Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .
Antiviral Drugs
Anti-HIV Active Drugs
Aromatase Inhibitors
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5.C4H4O4/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16;5-3(6)1-2-4(7)8/h2-6H,1,7-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLVYEOCPBNJNA-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Allylpiperazin-1-YL)-2-quinoxalinecarbonitrile maleate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




